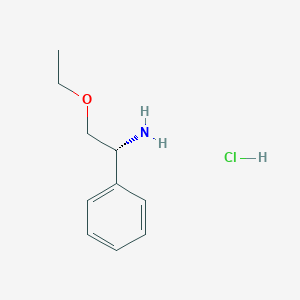
(1R)-2-ethoxy-1-phenylethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-ethoxy-1-phenylethan-1-amine hydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-ethoxy-1-phenylethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxy-1-phenylethan-1-amine.
Reaction Conditions: The reaction conditions often involve the use of hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:
Raw Material Handling: Efficient handling and storage of raw materials to prevent contamination.
Reaction Optimization: Optimization of reaction parameters such as temperature, pressure, and pH to maximize yield and purity.
Purification: Purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-ethoxy-1-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R)-2-ethoxy-1-phenylethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-2-ethoxy-1-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on:
Receptors: Binding to specific receptors in the body to elicit a biological response.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways to achieve desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-methylamino-1-phenyl-1-propanol hydrochloride: A compound with similar structural features but different stereochemistry.
N-methyl-2-amino-1-phenylpropan-1-one hydrochloride: Another structurally related compound with different functional groups.
Uniqueness
(1R)-2-ethoxy-1-phenylethan-1-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
(1R)-2-ethoxy-1-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-12-8-10(11)9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
ITXQVFIMFXHWTP-PPHPATTJSA-N |
Isomeric SMILES |
CCOC[C@@H](C1=CC=CC=C1)N.Cl |
Canonical SMILES |
CCOCC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


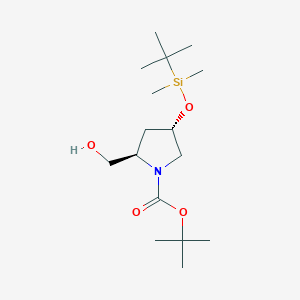
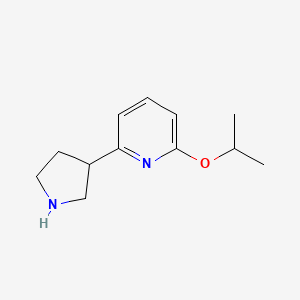
![2-[2-(5-Methoxy-2-nitrophenyl)ethenyl]pyridine](/img/structure/B8496971.png)
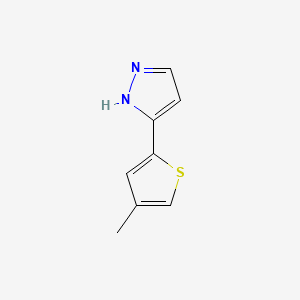
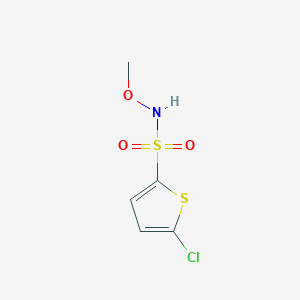
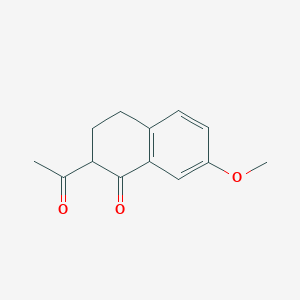
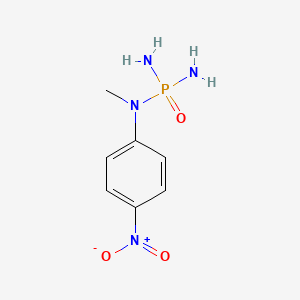
![1,3-Dihydro-2H-pyrrolo[3,4-b]quinoline-1,3-dione](/img/structure/B8496987.png)
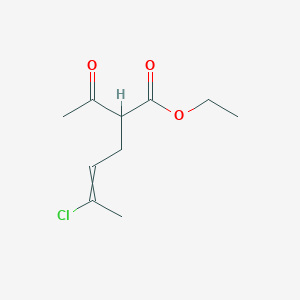
![2-Chloro-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B8496995.png)

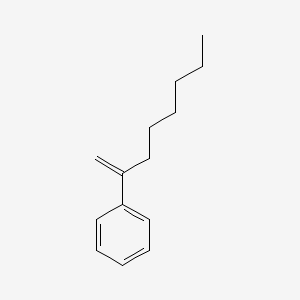
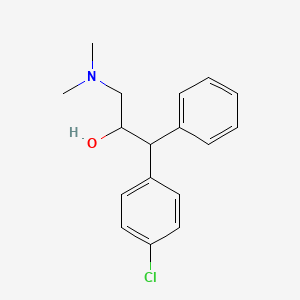
![Trimethyl({4-[(4-methylphenyl)ethynyl]phenyl}ethynyl)silane](/img/structure/B8497067.png)
